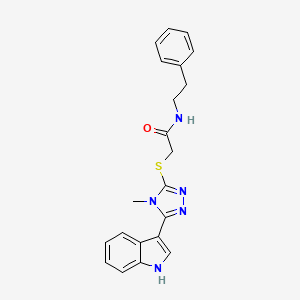

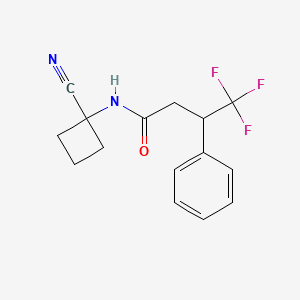

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives are important in medicinal chemistry due to their wide range of biological activities . They are often used as building blocks in the synthesis of various bioactive compounds .

Synthesis Analysis

The synthesis of indole derivatives often involves the Tscherniac-Einhorn reaction . For example, (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .Molecular Structure Analysis

Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

Indole derivatives have been found to inhibit the replication of various viruses. For example, certain 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides were identified as inhibitors of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 .Physical And Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless, with specific odors . Their physical and chemical properties can vary widely depending on the specific substituents attached to the indole nucleus.科学的研究の応用

Unique Sulfur-Aromatic Interactions for Potent Inhibitors

A study by Peng et al. (2020) explored the structural activity relationship (SAR) of novel IDO1 inhibitors, highlighting the significant role of sulfur-aromatic interactions. This research is crucial for understanding how modifications in the molecular structure can enhance the potency of IDO1 inhibitors, potentially benefiting cancer immunotherapy strategies (Peng et al., 2020).

Cascade Reactions for Heterocyclic Syntheses

The work by Schmeyers and Kaupp (2002) demonstrates the versatility of thioureido-acetamides in synthesizing various heterocyclic compounds through one-pot cascade reactions. This methodology underscores the atom economy and potential for synthesizing diverse heterocycles, which are valuable in pharmaceutical development (Schmeyers & Kaupp, 2002).

Antimicrobial Activity of Novel Derivatives

El-Sayed et al. (2011) synthesized new derivatives demonstrating potent antibacterial and antifungal activities. Such compounds' efficacy against a range of microorganisms indicates their potential for developing new antimicrobial agents, which is crucial given the rising antibiotic resistance (El-Sayed, Abdel Megeid, & Abbas, 2011).

Cytotoxicity and Antioxidant Potential

Grozav et al. (2017) evaluated the cytotoxicity and antioxidant potential of novel thiazole derivatives, revealing significant activity against carcinoma cell lines. The simultaneous demonstration of antioxidant properties and cytotoxic effects underscores the dual therapeutic potential of these compounds (Grozav, Porumb, Gaina, Filip, & Hanganu, 2017).

Synthesis and Evaluation of Antimicrobial Agents

Gomha and Riyadh (2011) synthesized novel compounds with indole moieties, showing antimicrobial activity. This study illustrates the potential of such derivatives in combating microbial infections, highlighting the ongoing need for new antimicrobial agents (Gomha & Riyadh, 2011).

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They are important types of molecules and natural products and play a main role in cell biology .

Mode of Action

It has been demonstrated that similar compounds, such as 2-((1h-indol-3-yl)thio)-n-phenyl-acetamides, target specifically the rna-dependent rna polymerase (rdrp) of both respiratory syncytial virus (rsv) and influenza a virus, resulting in inhibition of viral replication .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

It has been suggested that similar compounds may have fast metabolism in vivo .

Result of Action

It has been demonstrated that similar compounds inhibit the replication of certain viruses, suggesting that this compound may have antiviral effects .

Action Environment

It’s known that the biological activity of indole derivatives can be influenced by a variety of factors, including the presence of other compounds, ph, temperature, and more .

Safety and Hazards

特性

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5OS/c1-26-20(17-13-23-18-10-6-5-9-16(17)18)24-25-21(26)28-14-19(27)22-12-11-15-7-3-2-4-8-15/h2-10,13,23H,11-12,14H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMFJEZUJPLGIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NCCC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2474969.png)

![N-allyl-2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2474971.png)

![N-[(4-Ethylsulfanyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2474977.png)

![1-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2474979.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxyacetamide](/img/structure/B2474980.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2474981.png)

![3,6-diamino-5-cyano-4-(4-isopropylphenyl)-N-(thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2474982.png)

![1-Oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2474983.png)

![5-[(4-Benzylpiperidin-1-yl)methyl]-2-chloropyridine](/img/structure/B2474986.png)